molecular formula C2H3S+ B14391446 2H-Thiiren-1-ium CAS No. 87867-39-8

2H-Thiiren-1-ium

Cat. No.: B14391446
CAS No.: 87867-39-8
M. Wt: 59.11 g/mol
InChI Key: OKIUEZLBPBRQJS-UHFFFAOYSA-N
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Description

2H-Thiiren-1-ium: is a heterocyclic compound containing sulfur It is a member of the thiirenium ions, which are three-membered ring systems with a positively charged sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiiren-1-ium typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of thioketones with halogenating agents, followed by cyclization to form the thiirenium ion. Another approach involves the use of sulfur ylides, which undergo intramolecular cyclization to yield the desired compound.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2H-Thiiren-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiirenium ion to thiiranes or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the thiirenium ion under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiiranes and thiols.

    Substitution: Various substituted thiirenium derivatives.

Scientific Research Applications

Chemistry: 2H-Thiiren-1-ium is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing heterocycles. Its unique reactivity makes it a valuable tool for constructing complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological molecules and disrupt cellular processes makes them promising candidates for drug development.

Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 2H-Thiiren-1-ium involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the positively charged sulfur atom, which acts as an electrophilic center. The compound can interact with various biological targets, including enzymes and proteins, leading to the disruption of normal cellular functions.

Comparison with Similar Compounds

    Thiiranium ions: These are three-membered ring systems with a sulfur atom, similar to 2H-Thiiren-1-ium but without the positive charge.

    Sulfonium ions: These compounds contain a positively charged sulfur atom but differ in their ring size and structure.

Uniqueness: this compound is unique due to its three-membered ring structure and the presence of a positively charged sulfur atom. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

87867-39-8

Molecular Formula

C2H3S+

Molecular Weight

59.11 g/mol

InChI

InChI=1S/C2H3S/c1-2-3-1/h1H,2H2/q+1

InChI Key

OKIUEZLBPBRQJS-UHFFFAOYSA-N

Canonical SMILES

C1[CH+]S1

Origin of Product

United States

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